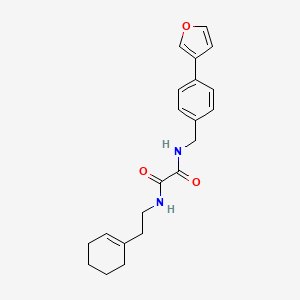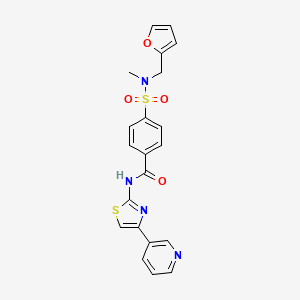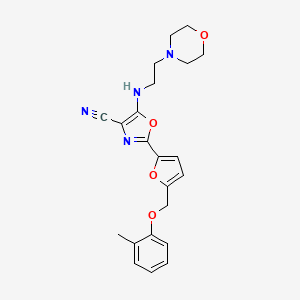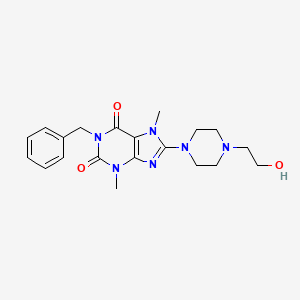![molecular formula C13H17Cl2NO B2358969 [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol CAS No. 415959-60-3](/img/structure/B2358969.png)
[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol” is a chemical compound with the molecular formula C13H17Cl2NO . It’s a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol” is defined by its molecular formula C13H17Cl2NO . This indicates that the molecule consists of 13 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Scientific Research Applications
Synthesis and Characterization :
- A study on the synthesis and characterization of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, highlights the process of condensation with p-chlorobenzene sulfonylchloride in methylene dichloride, using triethylamine as the base. X-ray crystallographic studies confirmed the structure of the compound (Benakaprasad et al., 2007).
- Another related compound, 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, synthesized similarly, was studied for its crystal structure, revealing a chair conformation of the piperidine ring and a distorted tetrahedron geometry around the S atom (Prasad et al., 2008).
Crystal Structure and Stability :
- The crystal structure and thermal properties of a related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, were investigated, revealing a stable structure in a temperature range of 20-170°C. The compound exhibited chair conformation and intermolecular interactions, including hydrogen bonds and π interactions (Karthik et al., 2021).
Spectroscopic Techniques and Crystallography :
- Research on the synthesis and crystal structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol showcased the use of spectroscopic techniques and X-ray crystallography for structural analysis. The findings highlighted the chair conformation of the piperidine ring and the tetrahedral geometry around the S atom (Girish et al., 2008).
Potential Applications in Medicinal Chemistry :
- A study on the synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols included a compound with a piperidin-1-yl moiety. This research highlighted its effectiveness against various strains of Mycobacterium tuberculosis, indicating potential applications in medicinal chemistry (Bisht et al., 2010).
Electrooxidative Cyclization :
- The use of piperidine complexes in catalyzing oxidative cyclization of alkenols was studied, showing the potential for creating various cyclic compounds. This research indicates the role of piperidine derivatives in synthetic organic chemistry (Dönges et al., 2014).
properties
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-4-1-5-13(15)11(12)8-16-6-2-3-10(7-16)9-17/h1,4-5,10,17H,2-3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAWACGHKYGRPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2358888.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2358892.png)


![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2358895.png)
![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;bromide](/img/structure/B2358897.png)
![N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2358898.png)
![3,4-dichloro-N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2358899.png)

![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2358905.png)
